molecular formula C17H21N3 B12565482 N''-Butan-2-yl-N,N-diphenylguanidine CAS No. 171767-35-4

N''-Butan-2-yl-N,N-diphenylguanidine

Cat. No.: B12565482
CAS No.: 171767-35-4
M. Wt: 267.37 g/mol
InChI Key: HEZQOQQBMKKXCZ-UHFFFAOYSA-N
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Description

N''-Butan-2-yl-N,N-diphenylguanidine is a guanidine derivative characterized by a central guanidine core (CN₃) substituted with two phenyl groups at the N and N' positions and a sec-butyl (butan-2-yl) group at the N'' position. Guanidines are strong organic bases with diverse applications in rubber vulcanization, pharmaceuticals, and materials science. The introduction of the butan-2-yl group likely modifies steric and electronic properties, influencing reactivity, stability, and applications.

Properties

CAS No.

171767-35-4

Molecular Formula

C17H21N3

Molecular Weight

267.37 g/mol

IUPAC Name

2-butan-2-yl-1,1-diphenylguanidine

InChI

InChI=1S/C17H21N3/c1-3-14(2)19-17(18)20(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,3H2,1-2H3,(H2,18,19)

InChI Key

HEZQOQQBMKKXCZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N=C(N)N(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’'-Butan-2-yl-N,N-diphenylguanidine typically involves the reaction of N-chlorophthalimide, isocyanides, and amines. This one-pot approach provides efficient access to diverse guanidines under mild conditions . The reaction conditions often include the use of solvents like toluene and the application of heat to facilitate the reaction.

Industrial Production Methods

Industrial production of guanidine derivatives, including N’'-Butan-2-yl-N,N-diphenylguanidine, often relies on large-scale chemical reactors where the reactants are combined under controlled conditions. The process may involve multiple steps, including purification and isolation of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N’'-Butan-2-yl-N,N-diphenylguanidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted guanidines.

Scientific Research Applications

N’'-Butan-2-yl-N,N-diphenylguanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of N’'-Butan-2-yl-N,N-diphenylguanidine involves its interaction with molecular targets such as enzymes and proteins. Its guanidine structure allows it to form hydrogen bonds and interact with various biological molecules, influencing their activity and stability. In the rubber industry, it acts as an accelerator by facilitating the cross-linking of rubber molecules, improving the material’s strength and elasticity .

Comparison with Similar Compounds

Comparison with Structural Analogs

N,N-Diphenylguanidine (DPG)
  • Structure : Features two phenyl groups at the N and N' positions and a hydrogen at N''.
  • Synthesis : Typically prepared via condensation of thiourea derivatives with aniline under acidic conditions .
  • Key Data : Crystallizes in centrosymmetric dimers with hydrogen-bonded networks (N–H/Cl interactions: 3.08–3.54 Å) .
N''-(4-Methoxyphenyl)-N,N,N'-Trimethyl-N'-Phenylguanidine
  • Structure : Methoxyphenyl substituent at N'', with methyl groups at N and N'.
  • Synthesis : Reacts N,N-dimethyl-N',N'-methylphenyl-chloroformamidinium chloride with 4-methoxyaniline in acetonitrile .
  • Key Data: Exhibits non-classical C–H···O hydrogen bonds (2.81 Å) and distorted trigonal planar geometry (bond angles: 115–126°) .
N-Biphenyl-2-yl-N'-(4,6-Dimethylpyrimidin-2-yl)-Guanidine
  • Applications : Likely tailored for pharmaceutical or agrochemical use due to its heterocyclic moieties .
N''-Butan-2-yl-N,N-Diphenylguanidine
  • Hypothesized Synthesis : Likely involves alkylation of DPG using 2-bromobutane or via direct acylation methods (e.g., DMSO/t-BuOK system, as described for acylated diphenylguanidines) .
  • Structural Impact : The bulky butan-2-yl group may reduce volatility compared to DPG (VP = 1.26 mm Hg at 20°C) and alter conformational flexibility in crystal packing.

Physical and Chemical Properties

Compound Molecular Weight Vapor Pressure (mm Hg, 20°C) Solubility Key Stability Notes
N,N-Diphenylguanidine (DPG) 211.26 1.26 Soluble in ethanol, chloroform High volatility; allergen
N''-(4-Methoxyphenyl) Analog 221.30 Not reported Likely polar solvents Stabilized by C–H···O interactions
This compound (Hypothesized) ~265.37 <1.26 (predicted) Moderate solubility in organic solvents Enhanced steric hindrance may reduce reactivity

Reactivity and Stability

  • DPG : Prone to oxidation and sublimation due to high volatility .
  • Butan-2-yl Derivative : The sec-butyl group likely improves thermal stability and reduces sublimation. Similar alkylated guanidines show resistance to hydrolysis .
  • Salt Formation : DPG forms stable salts (e.g., dihydrogenphosphite) with distinct conformations depending on counterions .

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